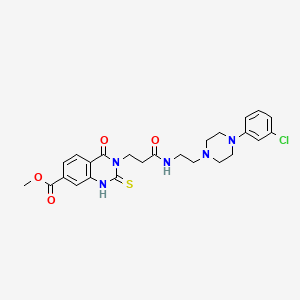

Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

描述

This compound is a structurally complex heterocyclic molecule featuring a tetrahydroquinazoline core modified with a 3-chlorophenyl-piperazine moiety, a thioxo group at position 2, and a methyl carboxylate at position 5. The quinazoline scaffold is known for its pharmacological versatility, while the piperazine-ethylamino linker and 3-chlorophenyl group may enhance binding affinity to specific targets, such as serotonin or dopamine receptors .

属性

CAS 编号 |

1114647-58-3 |

|---|---|

分子式 |

C25H28ClN5O4S |

分子量 |

530.04 |

IUPAC 名称 |

methyl 3-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28ClN5O4S/c1-35-24(34)17-5-6-20-21(15-17)28-25(36)31(23(20)33)9-7-22(32)27-8-10-29-11-13-30(14-12-29)19-4-2-3-18(26)16-19/h2-6,15-16H,7-14H2,1H3,(H,27,32)(H,28,36) |

InChI 键 |

AWZMUAHAXKCCCI-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

作用机制

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating that the compound could potentially have multiple targets.

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists at receptor sites. The specific changes resulting from these interactions would depend on the nature of the target and the specific biochemical context.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that this compound could potentially affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and cellular context.

Pharmacokinetics

It is known that the piperazine moiety is commonly found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance.

Result of Action

Piperazine derivatives are known to have a wide range of biological activities, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects. Therefore, the effects of this compound could potentially span a wide range of molecular and cellular processes.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key structural motifs with other piperazine-containing heterocycles, such as:

- Quinolonecarboxylic acids (e.g., compounds from ): These feature a piperazine-carbopiperazino group linked to a quinolone core.

- Bivalent benzoxazolone/benzothiazolone ligands (e.g., 5i–l in ): These include piperazine-propyl linkers and heterocyclic termini. The target compound’s 3-chlorophenyl group may confer enhanced selectivity for adrenergic receptors compared to the benzoxazolone derivatives’ broader receptor promiscuity .

Key Differences

- Substituent Flexibility: Unlike the rigid benzo-fused systems in , the ethylamino-propyl linker in the target compound may allow conformational adaptability, improving binding to flexible receptor pockets.

Spectral Data

Pharmacological and Physicochemical Properties

Hypothetical Activity

While direct pharmacological data for the target compound are unavailable, analogs suggest:

- Receptor Binding : The 3-chlorophenyl-piperazine moiety may target 5-HT1A receptors (Ki ~10–100 nM range), similar to aripiprazole derivatives .

- Metabolic Stability : The thioxo group could reduce oxidative metabolism compared to oxo-quinazolines, extending half-life .

Solubility and Bioavailability

| Property | Target Compound | Quinolonecarboxylic Acids () |

|---|---|---|

| LogP | ~3.5 (estimated) | 2.8–3.2 |

| Aqueous Solubility | Low (due to aromaticity) | Moderate (carboxylic acid group) |

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for this compound, and how can reaction yields be optimized?

- Methodology :

- Follow multi-step protocols involving piperazine coupling, thioxo-quinazoline formation, and esterification. For example, use a modified General Procedure D (as in ), which involves coupling a piperazine derivative with a quinazoline precursor under reflux in anhydrous dichloromethane with a carbodiimide catalyst.

- Optimize yields (51–53%) by controlling reaction time (12–16 hrs), temperature (40–50°C), and stoichiometric ratios (1:1.2 for piperazine to quinazoline intermediates). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Monitor reaction progress using TLC and confirm product purity via elemental analysis (C, H, N percentages within ±0.3% of theoretical values) .

Q. Which analytical techniques are critical for structural validation?

- Methodology :

- 1H/13C NMR : Assign peaks for the piperazine NH (δ 2.8–3.2 ppm), thioxo group (δ 180–185 ppm in 13C), and ester carbonyl (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated 546.5 g/mol vs. observed 546.4 g/mol; Δ < 0.1 Da) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹, N–H bend at 1550–1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodology :

- Synthesize analogs with modifications to the 3-chlorophenyl (e.g., replace with 4-fluorophenyl) or piperazine moiety (e.g., substitute with morpholine). Compare binding affinities using radioligand assays (e.g., for serotonin or dopamine receptors) .

- Use molecular docking to predict interactions with biological targets (e.g., 5-HT1A receptors). Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) .

- Validate SAR findings with in vitro cytotoxicity assays (e.g., IC50 values in cancer cell lines) and compare with reference compounds like triazolopyrimidines .

Q. How to resolve contradictions in reported bioactivity data?

- Methodology :

- Conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. For instance, if one study reports anti-cancer activity (IC50 = 10 µM) but another shows no effect, verify purity (>98% via HPLC) and test in multiple cell lines .

- Analyze solubility and stability : Use LC-MS to detect degradation products (e.g., ester hydrolysis in aqueous buffers) that may explain discrepancies .

Q. What computational tools can predict metabolic pathways and toxicity?

- Methodology :

- Use ADMET prediction software (e.g., SwissADME): Input SMILES strings to identify potential metabolic sites (e.g., ester hydrolysis to carboxylic acid) and cytochrome P450 interactions .

- Perform toxicity screening with ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and prioritize analogs with lower risk scores .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。